molecular formula C12H28N2 B15177241 N-Isononylpropane-1,3-diamine CAS No. 93963-83-8

N-Isononylpropane-1,3-diamine

Cat. No.: B15177241
CAS No.: 93963-83-8
M. Wt: 200.36 g/mol
InChI Key: BBVWUROLAUVQBA-UHFFFAOYSA-N
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Description

N-Isononylpropane-1,3-diamine (CAS: 93963-83-8) is a branched aliphatic diamine with the molecular formula C₁₂H₂₈N₂. Structurally, it consists of a propane-1,3-diamine backbone (H₂N–CH₂CH₂CH₂–NH₂) substituted with an isononyl group (–C₉H₁₉) at one of the terminal nitrogen atoms. This compound belongs to a broader class of alkyl-substituted propane-1,3-diamines, which are utilized in diverse applications ranging from industrial chemistry to biomedical research. Its structural flexibility and amphiphilic properties make it a candidate for surfactant synthesis, corrosion inhibition, and pharmaceutical intermediates .

Properties

CAS No.

93963-83-8

Molecular Formula

C12H28N2

Molecular Weight

200.36 g/mol

IUPAC Name

N'-(7-methyloctyl)propane-1,3-diamine

InChI

InChI=1S/C12H28N2/c1-12(2)8-5-3-4-6-10-14-11-7-9-13/h12,14H,3-11,13H2,1-2H3

InChI Key

BBVWUROLAUVQBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCNCCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isononylpropane-1,3-diamine typically involves the reaction of 1,3-diaminopropane with isononyl halides under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and purification to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-Isononylpropane-1,3-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield amine oxides, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

N-Isononylpropane-1,3-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-Isononylpropane-1,3-diamine involves its interaction with specific molecular targets. The amine groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The propane-1,3-diamine backbone serves as a versatile scaffold for functionalization. Below is a detailed comparison of N-Isononylpropane-1,3-diamine with analogous compounds, highlighting structural variations, applications, and research findings.

Table 1: Comparative Analysis of Propane-1,3-diamine Derivatives

Compound Name CAS Number Molecular Formula Substituents Key Applications Research Findings References
This compound 93963-83-8 C₁₂H₂₈N₂ Isononyl (–C₉H₁₉) Surfactants, corrosion inhibitors Limited toxicity data; industrial potential under investigation.
N-(2-Aminoethyl)propane-1,3-diamine C₅H₁₅N₃ 2-Aminoethyl (–CH₂CH₂NH₂) Anti-HIV drug synthesis Integrated into cyclen-based macrocycles; enhances anti-HIV-1 activity.
Ro 47-0543 C₁₄H₂₀ClN₃ 7-Chloroquinoline, diethyl groups Antimalarial agents Metabolized to active derivatives; inhibits Plasmodium falciparum.
N-Oleyl-1,3-propanediamine C₂₁H₄₄N₂ Oleyl (–C₁₈H₃₅) Water treatment, surfactants Effective in conditioning industrial/municipal water; amphiphilic properties.
N-Cyclohexyl-N-(3-dimethylamino-propyl)-propane-1,3-diamine C₁₄H₃₁N₃ Cyclohexyl, dimethylamino-propyl Enzyme inhibition Inhibits aminoglycoside-modifying enzymes (e.g., ANT(2′)); potential antibiotic adjuvants.
N′‑Ethylpropane-1,3-diamine C₅H₁₅N₂ Ethyl (–C₂H₅) Photoresponsive material synthesis Triggers decoloration in DASA-1 solutions; used in molecular isomerization studies.

Key Structural and Functional Insights:

Anti-HIV Activity: N-(2-Aminoethyl)propane-1,3-diamine is incorporated into cyclen-based macrocycles (e.g., Figure 3e in ), which exhibit enhanced anti-HIV-1 activity compared to unmodified cyclam derivatives. The aminoethyl group facilitates chelation and interaction with viral targets . In contrast, this compound lacks reported antiviral activity, emphasizing the critical role of substituent choice in biological applications.

Antimicrobial and Antimalarial Potential: Ro 47-0543 and its metabolites (e.g., N3-ethyl and bisdesethyl derivatives) demonstrate potent antimalarial activity due to the 7-chloroquinoline moiety, which disrupts heme detoxification in Plasmodium . N-Cyclohexyl-N-(3-dimethylamino-propyl)-propane-1,3-diamine inhibits bacterial enzymes like ANT(2′), suggesting utility in combating antibiotic resistance .

Industrial Applications: N-Oleyl-1,3-propanediamine is widely used in water treatment due to its surfactant properties, forming stable micelles in aqueous systems . this compound shares similar amphiphilic characteristics but remains less studied for environmental applications.

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